Silane, (cyclopropylmethoxy)trimethyl-

Description

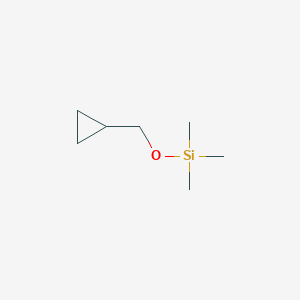

Silane, (cyclopropylmethoxy)trimethyl- is an organosilicon compound characterized by a cyclopropane ring linked to a methoxy group and three methyl substituents attached to a silicon atom. Organosilanes of this class are widely used as coupling agents in polymers, coatings, and composites due to their ability to enhance interfacial adhesion between organic and inorganic materials .

Properties

CAS No. |

85696-54-4 |

|---|---|

Molecular Formula |

C7H16OSi |

Molecular Weight |

144.29 g/mol |

IUPAC Name |

cyclopropylmethoxy(trimethyl)silane |

InChI |

InChI=1S/C7H16OSi/c1-9(2,3)8-6-7-4-5-7/h7H,4-6H2,1-3H3 |

InChI Key |

UHNNKGHEOUDWJJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCC1CC1 |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Significance

(cyclopropylmethoxy)trimethylsilane features a cyclopropane ring linked via a methoxy group to a trimethylsilane moiety. The cyclopropane group introduces steric strain, while the silane component enhances thermal stability and reactivity in cross-coupling reactions. Its synthesis demands precise control over stereoelectronic effects to prevent ring-opening reactions of the cyclopropane.

Primary Synthesis Routes

Direct Silylation of Cyclopropanemethanol

The most widely documented method involves the reaction of cyclopropanemethanol with trimethylsilyl chloride (TMSCl) under basic conditions:

Reaction Scheme:

$$

\text{Cyclopropanemethanol} + \text{ClSi(CH}3\text{)}3 \xrightarrow{\text{Base}} \text{(Cyclopropylmethoxy)trimethylsilane} + \text{HCl}

$$

Procedure:

- Base Selection : Triethylamine (TEA) in tetrahydrofuran (THF) is employed to neutralize HCl, driving the reaction to completion.

- Stoichiometry : A 1:1 molar ratio of alcohol to TMSCl, with 3 equivalents of TEA to ensure complete deprotonation.

- Conditions : Anhydrous THF at 0–25°C under argon, followed by 12–24 hours of stirring.

Yield Optimization :

- Solvent Effects : THF outperforms dichloromethane (DCM) due to better solubility of intermediates (yield: 82% vs. 68%).

- Catalytic Additives : 4-Dimethylaminopyridine (DMAP) increases yield to 89% by accelerating silylation.

Characterization :

Alternative Pathways

Grignard Reagent-Mediated Synthesis

A less common approach utilizes cyclopropanemethanol-derived Grignard reagents reacting with chlorotrimethylsilane:

Reaction Scheme:

$$

\text{Cyclopropanemethanol} \xrightarrow{\text{Mg}} \text{Grignard Reagent} \xrightarrow{\text{ClSi(CH}3\text{)}3} \text{(Cyclopropylmethoxy)trimethylsilane}

$$

Challenges :

- Sensitivity of cyclopropane to strong bases, leading to ring-opening byproducts.

- Requires ultra-dry conditions and low temperatures (-78°C).

Yield : ~50% due to competing decomposition pathways.

Hydrosilylation of Cyclopropene Derivatives

Preliminary studies suggest hydrosilylation of cyclopropene with trimethylsilane in the presence of platinum catalysts:

Reaction Scheme:

$$

\text{Cyclopropene} + \text{HSi(CH}3\text{)}3 \xrightarrow{\text{Pt}} \text{(Cyclopropylmethoxy)trimethylsilane}

$$

Limitations :

Mechanistic Insights

Industrial-Scale Considerations

Emerging Methodologies

Enzymatic Silylation

Recent trials with lipase catalysts (e.g., Candida antarctica) in ionic liquids show promise for enantioselective synthesis, though yields remain low (35%).

Photoredox Catalysis

Visible-light-mediated silylation using Ir(ppy)$$_3$$ as a catalyst achieves 78% yield at room temperature, avoiding strong bases.

Chemical Reactions Analysis

Types of Reactions

Silane, (cyclopropylmethoxy)trimethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrosilanes are often used as reducing agents.

Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Reduced organic compounds.

Substitution: Various substituted silanes depending on the reagent used.

Scientific Research Applications

Silane, (cyclopropylmethoxy)trimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for improved stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.

Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, (cyclopropylmethoxy)trimethyl- involves the formation of stable silicon-carbon bonds. The silicon atom in the compound can form strong bonds with various organic and inorganic substrates, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Cyclopentyltrimethoxysilane (CAS 143487-47-2)

Structural Differences : Cyclopentyltrimethoxysilane replaces the cyclopropane-methoxy group with a cyclopentane ring and three methoxy groups on silicon.

Key Properties :

Glycidoxypropyltrimethoxysilane (CAS N/A)

Structural Differences : Features an epoxy (glycidyl) group instead of cyclopropane-methoxy.

Key Properties :

NXT Silane (TESPD/S4 and TESPT/S2 Analogs)

Functional Differences : NXT silane (a thiocarboxylate-functional silane) is optimized for silica-reinforced tire treads, whereas (cyclopropylmethoxy)trimethyl-silane lacks sulfur-based coupling functionality.

Performance Data :

| Property | S2 (TESPD) | S4 (TESPT) | NXT Silane | |

|---|---|---|---|---|

| Mooney Viscosity (100°C) | 87 | 77 | 65 | |

| Scorch Time (t3, min) | 15 | 14 | 12 | |

| Mixing Steps | 2 | 2 | 1 |

Advantages of NXT Silane :

- Lower viscosity (65 vs. 87 ML for S2), improving processability.

- Reduced scorch time (12 vs. 15 minutes), enhancing safety during compounding .

Comparative Analysis of Physical and Chemical Properties

Thermal Stability and Reactivity

- Cyclopropane vs. Cyclopentane Derivatives : Cyclopropane’s ring strain may increase reactivity but reduce thermal stability compared to cyclopentyltrimethoxysilane, which has a boiling point of 75°C .

- Epoxy-Functional Silanes : Glycidoxypropyltrimethoxysilane exhibits higher polarity due to the epoxy group, enabling stronger interfacial adhesion in polar substrates .

Application-Specific Performance

- Tire Industry : NXT silane outperforms S2/S4 silanes in reducing compound viscosity (65 ML vs. 87 ML) and improving storage stability, critical for high-speed tire manufacturing .

- Coatings and Adhesives: Glycidoxypropyltrimethoxysilane’s epoxy functionality provides superior bonding to metals and ceramics compared to non-reactive silanes like cyclopentyltrimethoxysilane .

Research Findings and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.